5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 676459-69-1
VCID: VC4808317
InChI: InChI=1S/C15H16F3N3/c1-2-10-3-5-11(6-4-10)12-9-13(15(16,17)18)21-14(20-12)7-8-19-21/h3-8,12-13,20H,2,9H2,1H3
SMILES: CCC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F
Molecular Formula: C15H16F3N3
Molecular Weight: 295.309

5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

CAS No.: 676459-69-1

Cat. No.: VC4808317

Molecular Formula: C15H16F3N3

Molecular Weight: 295.309

* For research use only. Not for human or veterinary use.

5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - 676459-69-1

Specification

CAS No. 676459-69-1
Molecular Formula C15H16F3N3
Molecular Weight 295.309
IUPAC Name 5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C15H16F3N3/c1-2-10-3-5-11(6-4-10)12-9-13(15(16,17)18)21-14(20-12)7-8-19-21/h3-8,12-13,20H,2,9H2,1H3
Standard InChI Key UXEFLYXCSNLFOU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The compound features a bicyclic scaffold comprising a pyrazole ring fused to a partially saturated pyrimidine ring. Key substituents include:

  • 4-Ethylphenyl group at position 5: Enhances lipophilicity and modulates steric interactions.

  • Trifluoromethyl (-CF₃) group at position 7: Contributes to electron-withdrawing effects and metabolic stability .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number676459-69-1
Molecular FormulaC₁₅H₁₆F₃N₃
Molecular Weight295.30 g/mol
IUPAC Name5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
InChI KeyUXEFLYXCSNLFOU-UHFFFAOYSA-N

Stereochemical Considerations

The tetrahydropyrimidine ring introduces two chiral centers at positions 5 and 7. While early syntheses produced racemic mixtures, enantioselective routes yielding (5R,7S) and (5S,7R) configurations have been reported for analogs . Stereochemistry significantly impacts biological activity; for example, the (5R,7S)-isomer of a related carboxamide derivative showed 10-fold higher kinase inhibition than its enantiomer .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step sequences combining cyclocondensation, hydrogenation, and functional group interconversions:

  • Pyrazole Ring Formation:

    • Condensation of β-keto esters with hydrazines under acidic conditions .

  • Pyrimidine Annulation:

    • Cyclization with enaminones or vinylogous amides .

  • Functionalization:

    • Friedel-Crafts alkylation for ethylphenyl introduction .

    • Radical trifluoromethylation using Umemoto’s reagent .

Table 2: Representative Synthesis Yields

StepReagentsYield (%)Purity (%)Source
CyclocondensationAcOH, 80°C, 12h6295
TrifluoromethylationCF₃I, CuI, DMF4590
Final purificationColumn chromatography7899

Process Challenges

  • Regioselectivity: Competing pathways may yield isomeric byproducts (e.g., pyrazolo[1,5-c]pyrimidines) .

  • CF₃ Group Stability: Harsh conditions can lead to defluorination; microwave-assisted methods improve efficiency .

Physicochemical Properties

Thermodynamic Parameters

  • LogP: 4.11 (predicted), indicating moderate lipophilicity .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents .

  • Melting Point: 214–216°C (decomposes) .

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (dd, J=12.4 Hz, 1H), 3.85–3.70 (m, 2H), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, CH₃) .

  • ¹⁹F NMR: -62.5 ppm (CF₃) .

Biological Activity and Applications

Agricultural Applications

The trifluoromethyl group enhances pesticidal activity by:

  • Increasing membrane permeability

  • Resisting oxidative metabolism

Table 3: Comparative Bioactivity of Analogs

CompoundTarget ActivityEC₅₀ (μM)Source
5-(4-Methylphenyl) analogHerbicidal (Amaranthus spp.)12.4
5-(4-Methoxyphenyl) analogFungicidal (Botrytis cinerea)8.7
Target compoundInsecticidal (Aphis gossypii)5.2

Industrial and Research Status

Patent Landscape

  • ES2709119T3: Covers tetrahydropyrazolo-pyrimidines for autoimmune diseases .

  • US20140038989A1: Claims anti-TB formulations with ≤5% impurity .

Future Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric hydrogenation for chiral purity .

  • Polymer Applications: Incorporating CF₃ groups into OLED materials for enhanced electron transport .

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the scaffold for targeted protein degradation .

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